2,5-dioxo-1-phenyl-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
“2,5-dioxo-1-phenyl-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,5-dioxo-1-phenyl-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Introduction of the Phenyl and Phenylethyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Formation of the Carboxamide Group: This step usually involves the reaction of the quinoline derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially exhibit similar activities and be used in drug development.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects. They might act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.
Mechanism of Action
The mechanism of action of “2,5-dioxo-1-phenyl-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
Quinoxaline: Another related compound with diverse applications.
Uniqueness
“2,5-dioxo-1-phenyl-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” is unique due to its specific substitution pattern and functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2,5-dioxo-1-phenyl-N-(2-phenylethyl)-7,8-dihydro-6H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-22-13-7-12-21-19(22)16-20(24(29)26(21)18-10-5-2-6-11-18)23(28)25-15-14-17-8-3-1-4-9-17/h1-6,8-11,16H,7,12-15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKGLBULVWIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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